5-ethyl-1,2-thiazole-4-carbaldehyde
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Overview
Description
5-ethyl-1,2-thiazole-4-carbaldehyde is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. The compound is characterized by the presence of an ethyl group at the 5-position and an aldehyde group at the 4-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1,2-thiazole-4-carbaldehyde can be achieved through several methods. One common approach involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-thioxo-1,3-thiazolidine-4-carboxylate, which is then oxidized to yield the desired compound . Another method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thioamide in the presence of a halogenating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-1,2-thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed
Oxidation: 5-ethyl-1,2-thiazole-4-carboxylic acid.
Reduction: 5-ethyl-1,2-thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
5-ethyl-1,2-thiazole-4-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-ethyl-1,2-thiazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
5-methyl-1,2-thiazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
5-ethyl-1,3-thiazole-4-carbaldehyde: Similar structure but with the nitrogen atom at the 3-position instead of the 2-position.
5-ethyl-1,2-thiazole-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group
Uniqueness
5-ethyl-1,2-thiazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 5-position and the aldehyde group at the 4-position allows for unique reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1550822-21-3 |
---|---|
Molecular Formula |
C6H7NOS |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
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